N-(3,4-dimethylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)thieno3,2-bbenzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a sulfur atom within a fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)thieno3,2-bbenzothiophene-2-carboxamide typically involves multi-step procedures starting from substituted diphenylacetylenes or dinitrostilbenes . The key steps include:
Electrophilic Substitution: This involves nitration, formylation, or acetylation of the thienobenzothiophene core.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include:
Microwave-Assisted Synthesis: This method can enhance reaction rates and yields by providing uniform heating.
Catalytic Processes: Utilizing catalysts to improve reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)thieno3,2-bbenzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
N-(3,4-dimethylphenyl)thieno3,2-bbenzothiophene-2-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Electronics: It serves as a building block for organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs).
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)thieno3,2-bbenzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Benzothieno 3,2-bbenzothiophene : Known for its excellent charge transfer properties .
- Thieno[3,2-b]benzofuran : Exhibits high mobility and luminescent properties .
- Thiophene Derivatives : Widely used in medicinal chemistry and material science .
Uniqueness
N-(3,4-dimethylphenyl)thieno3,2-bbenzothiophene-2-carboxamide stands out due to its unique structural features, which confer specific electronic and photophysical properties. These properties make it particularly suitable for applications in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C19H15NOS2 |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)thieno[3,2-b][1]benzothiole-2-carboxamide |
InChI |
InChI=1S/C19H15NOS2/c1-11-7-8-13(9-12(11)2)20-19(21)17-10-16-18(23-17)14-5-3-4-6-15(14)22-16/h3-10H,1-2H3,(H,20,21) |
InChI Key |
JENIVAGUAXCENQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4S3)C |
Origin of Product |
United States |
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